molecular formula C19H24N4O4 B2655460 N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine CAS No. 1013751-53-5

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine

Cat. No.: B2655460
CAS No.: 1013751-53-5
M. Wt: 372.425
InChI Key: CBNZKURGBBWQGZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine is a complex organic compound that features an indole moiety, a piperazine ring, and an alanine residue

Chemical Reactions Analysis

Types of Reactions

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The alanine residue can facilitate interactions with amino acid transporters, aiding in cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine is unique due to its combination of an indole moiety, a piperazine ring, and an alanine residue, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13(18(25)26)21-19(27)23-10-8-22(9-11-23)17(24)7-6-14-12-20-16-5-3-2-4-15(14)16/h2-5,12-13,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNZKURGBBWQGZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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